1-allyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Overview
Description
1-allyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.126263138 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A study introduced a novel synthesis of saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions, highlighting the efficient production of heterocyclic products, including 1-allyl-4-phenyl derivatives (Neukom, Aquino, & Wolfe, 2011).
- Molecular Structure Analysis : Research on the molecular structure of related benzodiazepine derivatives has been conducted to understand their conformation and potential chemical reactivity. For example, the reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione and benzaldoxime led to a compound with a complex fused ring structure, demonstrating the versatility of benzodiazepine frameworks (Dardouri et al., 2010).
Pharmacological Applications
- Pharmacological Valorization : A pharmacological study on derivatives of 4-phenyl-1,5-benzodiazepin-2-one explored their potential therapeutic applications, finding that while the base compound did not exhibit sedative effects at studied doses, its long-chain derivatives showed promising pharmacological properties (Ongone et al., 2018).
- Antioxidant and Analgesic Activities : Another study focused on the analgesic and antioxidant activities of 4-Phenyl-1,5-benzodiazepin-2-one derivatives, indicating their potential for treating pain and oxidative disorders. This highlights a non-CNS pharmacological application of benzodiazepine derivatives (Ongone et al., 2019).
Miscellaneous Applications
- Gas-Phase Fragmentation Study : An investigation into the gas-phase fragmentation of protonated benzodiazepines, including 1-allyl-4-phenyl derivatives, provides insights into their molecular stability and reactivity, essential for developing analytical techniques and understanding pharmacokinetics (Risoli et al., 2007).
Properties
IUPAC Name |
4-phenyl-1-prop-2-enyl-3H-1,5-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-2-12-20-17-11-7-6-10-15(17)19-16(13-18(20)21)14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLHKFHTIDXZLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.